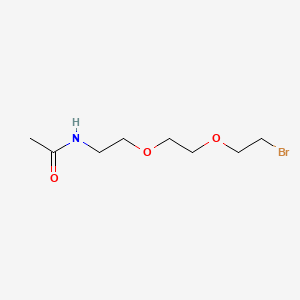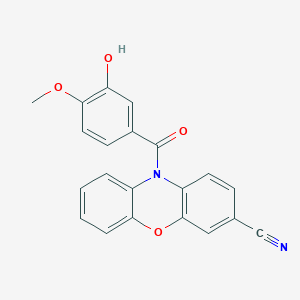
(3S,5R)-Fluvastatin D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-Fluvastatin D6 is a deuterated form of fluvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. The deuterated form, this compound, contains six deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Fluvastatin D6 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms, formation of the lactone ring, and stereoselective reduction. The reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the isotopic purity and ensure consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R)-Fluvastatin D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the lactone ring to its open acid form.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced acids, and substituted aromatic compounds, which can be further analyzed using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
(3S,5R)-Fluvastatin D6 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study isotopic effects and metabolic pathways.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on enzyme interactions and metabolic stability.
Medicine: Utilized in pharmacokinetic studies to evaluate the improved stability and efficacy of deuterated drugs.
Industry: Applied in the development of new lipid-lowering agents with enhanced properties.
Wirkmechanismus
(3S,5R)-Fluvastatin D6 exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The deuterium atoms enhance the metabolic stability of the compound, prolonging its duration of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin with a different lactone ring structure and metabolic profile.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins.
Uniqueness
(3S,5R)-Fluvastatin D6 is unique due to its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over non-deuterated statins in terms of efficacy and duration of action.
Eigenschaften
Molekularformel |
C24H26FNO4 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
FJLGEFLZQAZZCD-YVTAENMBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


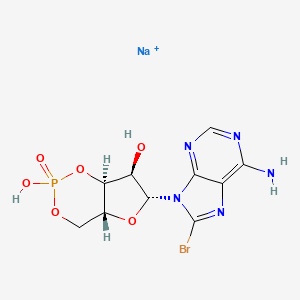
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)

![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
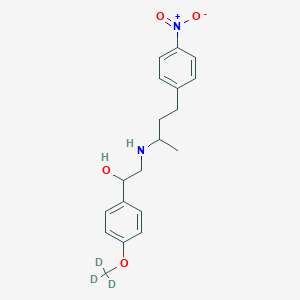

![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
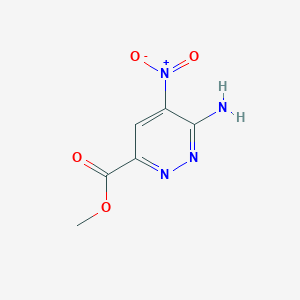
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)


![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
